Albendazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble

2.28e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Antiparasitic Effects

- Treatment of Neglected Tropical Diseases (NTDs): Albendazole is a mainstay in mass deworming programs targeting neglected tropical diseases (NTDs) caused by parasitic worms. These include hookworm, roundworm, whipworm, and some types of tapeworm infections. Research focuses on optimizing treatment regimens and assessing long-term impacts on public health in endemic regions.

- Veterinary Applications: Albendazole is widely used in veterinary medicine to control parasitic infections in animals, contributing to animal health and productivity []. Research explores its efficacy against various parasites in different animal species and investigates potential resistance development [].

Anticancer Properties

Recent research suggests Albendazole may have anticancer properties. Its mechanism of action involves disrupting microtubule assembly, a process essential for cancer cell division. Studies have shown promising results in:

- Hepatocellular Carcinoma: In vitro and in vivo studies suggest Albendazole may inhibit the growth and proliferation of liver cancer cells [].

- Colorectal Cancer: Similar research indicates potential effectiveness against colorectal cancer cells [].

These findings are encouraging, but further investigation is needed to determine the safety and efficacy of Albendazole in cancer treatment regimens.

Other Research Areas

- Antiviral effects: Emerging research explores Albendazole's potential antiviral properties against various viruses, including dengue virus [].

- Immunomodulatory effects: Studies suggest Albendazole may modulate the immune system, potentially impacting autoimmune diseases and inflammatory conditions [].

Albendazole is a broad-spectrum anthelmintic agent belonging to the benzimidazole class. Its chemical formula is C₁₂H₁₅N₃O₃S, and it is primarily used to treat infections caused by various helminths, including roundworms, hookworms, and tapeworms. The drug is effective against both adult and larval stages of these parasites .

Albendazole undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The drug is rapidly converted to its active metabolite, albendazole sulfoxide, which exerts the therapeutic effects. This conversion involves oxidation processes that transform albendazole into various metabolites, including albendazole sulfone and hydroxyalbendazole .

The principal reaction mechanism involves the binding of albendazole sulfoxide to the β-tubulin subunit of the parasite's microtubules, inhibiting their polymerization and leading to energy depletion within the parasite .

Albendazole exhibits significant biological activity against a range of parasitic infections. Its mechanism of action primarily involves:

- Inhibition of Microtubule Polymerization: Albendazole binds to tubulin, disrupting microtubule formation essential for cellular functions in parasites .

- Energy Depletion: By impairing glucose uptake and depleting glycogen stores in parasites, albendazole leads to their immobilization and death .

- Broad Spectrum of Activity: It is effective against neurocysticercosis (caused by Taenia solium), cystic hydatid disease (due to Echinococcus granulosus), and various soil-transmitted helminthiases .

The synthesis of albendazole typically involves several steps:

- Formation of Benzimidazole Derivatives: The initial step includes synthesizing 2-aminobenzimidazole.

- Acylation: This intermediate is then acylated with a suitable acid chloride to form the benzimidazole derivative.

- Sulfonation: The final step involves introducing a sulfonyl group to yield albendazole.

These steps can vary based on specific laboratory techniques and desired purity levels .

Albendazole is used for treating multiple parasitic infections:

- Neurocysticercosis: Effective against central nervous system infections caused by pork tapeworm larvae.

- Cystic Hydatid Disease: Often used alongside surgical interventions for infections caused by dog tapeworms.

- Soil-Transmitted Helminthiases: Treats infections from various roundworms like Ascaris lumbricoides and hookworms .

Additionally, recent research has explored its potential as an anticancer agent due to its selective toxicity towards tumor cells .

Albendazole's pharmacokinetics can be significantly influenced by various drug interactions:

- Cimetidine: Increases serum concentrations of albendazole sulfoxide by inhibiting its metabolism via cytochrome P450 enzymes .

- Corticosteroids: These can elevate plasma concentrations of albendazole sulfoxide, enhancing its efficacy in severe cases .

- Grapefruit Juice: Known to inhibit the intestinal metabolism of albendazole, potentially increasing its bioavailability .

Patients should be monitored for side effects such as leukopenia and liver dysfunction when co-administered with other medications affecting liver enzymes .

Several compounds share structural or functional similarities with albendazole. Here are some notable examples:

| Compound Name | Class | Unique Features |

|---|---|---|

| Mebendazole | Benzimidazole | Primarily acts on adult worms; less effective against larval stages compared to albendazole. |

| Fenbendazole | Benzimidazole | Used in veterinary medicine; similar mechanism but less potent against certain human parasites. |

| Thiabendazole | Benzimidazole | Effective against nematodes; has antifungal properties as well. |

| Oxfendazole | Benzimidazole | Primarily used in livestock; offers broad-spectrum activity but different pharmacokinetics. |

Albendazole stands out due to its effectiveness against a wide range of parasitic stages and its unique ability to penetrate the blood-brain barrier for treating neurocysticercosis .

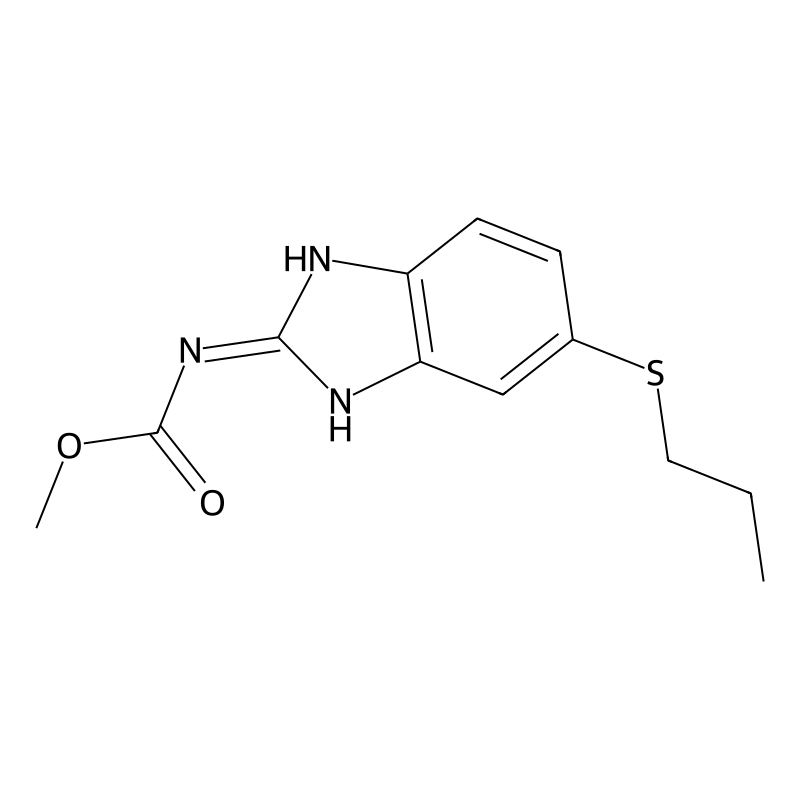

Albendazole possesses the molecular formula C₁₂H₁₅N₃O₂S, representing a benzimidazole carbamate derivative with a molecular weight of 265.33 grams per mole [1] [2] [3]. The compound is chemically designated as methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate according to International Union of Pure and Applied Chemistry nomenclature [2] [3]. This anthelmintic agent is registered under Chemical Abstracts Service number 54965-21-8, facilitating its unique identification in chemical databases and regulatory documentation [1] [2] [3].

The molecular structure consists of a benzimidazole core system substituted with a propylthio group at the 6-position and a methyl carbamate functionality at the 2-position [4] [5]. The presence of nitrogen, oxygen, and sulfur heteroatoms within the molecular framework contributes to the compound's distinctive physicochemical properties and biological activity profile [6] [7]. The benzimidazole moiety represents a critical pharmacophore in various therapeutic agents, particularly those exhibiting anthelmintic properties [5] [8].

Crystallographic and Spectroscopic Data

Crystallographic Analysis

The two polymorphic forms demonstrate an enantiotropic relationship, with Form I being metastable at ambient temperature while Form II represents the thermodynamically stable polymorph [9] [11]. Crystallographic studies reveal that both forms can be described as dimeric structures, with different intermolecular hydrogen bonding patterns connecting the molecular units within each crystal lattice [12] [13] [14]. The crystalline modifications exhibit high physical stability due to significant energy barriers preventing facile interconversion between the polymorphic forms [9].

Spectroscopic Characterization

Infrared Spectroscopy

Fourier transform infrared spectroscopy of albendazole reveals characteristic absorption bands that enable structural identification and functional group assignment [10] [15] [16]. The spectrum exhibits intense absorption at 3318-3390 cm⁻¹, attributed to nitrogen-hydrogen stretching vibrations of the amide and carbamate moieties [10] [15]. The carbonyl functionality of the ester group manifests as a prominent peak at 1711-1713 cm⁻¹ [10] [16].

Aromatic carbon-carbon stretching vibrations and amide nitrogen-hydrogen bending modes contribute to absorption bands observed at 1622-1632 cm⁻¹ [10] [15] [16]. The carbon-oxygen stretching vibration of the urethane group appears in the range of 1095-1268 cm⁻¹, with the intensity influenced by overlapping contributions from the aryl-sulfur linkage [15] [16]. The fingerprint region between 447-885 cm⁻¹ displays multiple characteristic peaks that serve as diagnostic features for compound identification [10] [15].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy conducted in dimethyl sulfoxide-d₆ provides detailed information regarding the hydrogen environments within the albendazole structure [17] [10]. The spectrum displays multiple resonances corresponding to the various proton-containing functional groups, including the propyl chain, benzimidazole aromatic system, and methyl carbamate moiety [17] [10].

Carbon-13 nuclear magnetic resonance analysis reveals the carbon framework of the molecule, with distinct chemical shifts enabling assignment of individual carbon atoms within the structure [18] [10]. The technique proves particularly valuable for differentiating between the polymorphic forms and understanding their structural relationships [18] [14]. Advanced solid-state nitrogen-15 nuclear magnetic resonance experiments provide additional insights into the nitrogen environments and their role in intermolecular interactions [12] [13] [18].

Mass Spectrometry

Electrospray ionization mass spectrometry of albendazole yields characteristic fragmentation patterns that facilitate structural elucidation and analytical quantification [19] [20]. The protonated molecular ion appears at mass-to-charge ratio 266.1, which undergoes collision-induced dissociation to generate a primary fragment ion at 234.1, corresponding to the loss of methanol from the carbamate group [19] [20]. Additional fragmentation pathways produce ions at various mass-to-charge ratios, providing comprehensive structural information for analytical applications [19] [20].

Tautomeric and Conformational Properties

Tautomeric Relationships

Albendazole demonstrates a complex tautomeric behavior that significantly influences its solid-state properties and polymorphic manifestations [12] [13] [11] [14]. The compound exhibits desmotropy, a phenomenon related to tautomerism in which different tautomeric forms can be isolated as distinct solid phases [11] [21]. Form I corresponds to the amino tautomer, while Form II represents the imino tautomer of the benzimidazole carbamate system [12] [13] [14].

Advanced solid-state nuclear magnetic resonance investigations have unequivocally identified the specific tautomeric forms present in each polymorph [12] [13] [14]. The amino tautomer (Form I) and imino tautomer (Form II) exhibit different hydrogen bonding patterns and molecular arrangements within their respective crystal lattices [12] [13]. These tautomeric differences result in distinct physicochemical properties, including solubility behavior and thermal characteristics [9] [11] [22].

The desmotropic relationship between the two forms involves proton transfer processes that create chemically distinct molecular species, technically placing them beyond traditional polymorphic classification [11]. However, the interconversion between these forms under specific conditions maintains their pharmaceutical relevance and regulatory consideration as related solid phases [11] [21].

Conformational Analysis

Molecular dynamics simulations and computational studies provide insights into the conformational flexibility and preferred geometric arrangements of albendazole in various environments [23] [24]. The propylthio side chain exhibits conformational mobility, contributing to crystal disorder observed in certain polymorphic forms [11] [14]. This conformational flexibility influences the compound's ability to interact with biological targets and affects its pharmacological properties [23].

Principal component analysis of molecular dynamics trajectories reveals the global motional characteristics of albendazole when bound to protein targets [23]. The compound demonstrates conformational stability in its biologically active conformations, with specific geometric preferences that optimize intermolecular interactions [23] [24]. These conformational studies contribute to understanding the structure-activity relationships and guide pharmaceutical development efforts [23].

Traditional Multi-Step Synthesis from 4-Nitroaniline

The traditional synthesis of albendazole represents a well-established multi-step process that has been extensively documented and utilized in pharmaceutical manufacturing [1] [2]. This conventional approach begins with 2-nitroaniline as the starting material and proceeds through a sequence of four distinct chemical transformations to yield the final benzimidazole carbamate product.

The initial step involves the thiocyanation of 2-nitroaniline to produce 2-nitro-4-thiocyanoaniline. This transformation is typically conducted in lower alcohols such as methanol or ethanol, utilizing bromine or chlorine in the presence of thiocyanate salts [1] [2]. The reaction proceeds at ambient temperature (25°C) over approximately two hours, achieving yields of 85%. The mechanism involves electrophilic aromatic substitution, where the thiocyanate group is introduced at the para position relative to the nitro group.

The second step encompasses the alkylation of 2-nitro-4-thiocyanoaniline with n-propylbromide to form 4-propylthio-2-nitroaniline. This process requires elevated temperatures of 80°C and is conducted in n-propanol as the solvent system [1] [2]. Phase transfer catalysts such as methyltributylammonium chloride or tetrabutylammonium bromide are employed to facilitate the reaction in the presence of alkali metal cyanides. The reaction proceeds for four hours and typically achieves yields of 90%. The mechanism involves nucleophilic displacement of the thiocyanate group by the propyl moiety.

The third transformation involves the reduction of the nitro group in 4-propylthio-2-nitroaniline to generate 4-propylthio-o-phenylenediamine. This reduction is accomplished using sodium hydrogen sulfide in aqueous ethanol at 85°C [1] [2]. The process requires six hours and achieves yields of 88%. However, this step generates significant quantities of sulfur-containing wastewater, presenting environmental challenges that have motivated the development of alternative reduction methodologies.

The final cyclization step involves the condensation of 4-propylthio-o-phenylenediamine with the sodium salt of methyl-N-cyanocarbamate to form albendazole. This transformation is conducted in acetic acid at 80°C for seventeen hours, achieving individual step yields of 95% [1] [2]. The mechanism involves nucleophilic attack of the diamine on the cyanocarbamate, followed by cyclization and elimination to form the benzimidazole ring system.

Despite the high individual step yields, the overall yield of the traditional four-step process is limited to approximately 67% due to cumulative losses across multiple transformations [1]. Additional limitations include the extended reaction times totaling 29 hours, the requirement for multiple solvents and reagents, and the generation of environmentally problematic wastewater streams. The intermediate 2-nitro-4-propylthioaniline exhibits low melting point characteristics, appearing as a red oil that complicates purification procedures [3].

Process improvements have been implemented to address these limitations, including optimization of reaction conditions and solvent systems. Alternative reduction methods utilizing iron and hydrochloric acid have been explored to minimize environmental impact [4]. The development of more efficient purification protocols has also enhanced the practical utility of this synthetic approach for industrial applications.

Novel Catalytic Approaches for Thioether Formation

Recent advances in synthetic methodology have introduced innovative catalytic systems that enable more efficient formation of thioether bonds in benzimidazole synthesis [5] [6] [7]. These approaches represent significant improvements over traditional methods by offering enhanced selectivity, reduced environmental impact, and improved operational simplicity.

Radical-mediated thioether formation has emerged as a particularly promising strategy for albendazole synthesis. The ThnL enzyme system demonstrates the feasibility of radical S-adenosylmethionine chemistry for catalyzing thioether bond formation between carbon centers and sulfur-containing nucleophiles [5]. This biological system utilizes vitamin B12-dependent radical chemistry to generate carbon-centered radicals that subsequently react with thiol donors to form C-S bonds. The mechanism involves reductive cleavage of S-adenosylmethionine to generate 5'-deoxyadenosyl radicals, which abstract hydrogen atoms from substrate carbon centers to initiate radical coupling processes.

Photochemical organocatalytic methods have been developed for thioether synthesis using aryl chlorides and alcohols as starting materials [6]. These protocols employ tetramethylthiourea as a sulfur source and indole thiolate organocatalysts activated by 405 nm light. The photocatalyst gains strongly reducing power upon excitation, enabling activation of typically unreactive aryl chlorides through single-electron transfer mechanisms. Radical trapping by thiourea, followed by nucleophilic attack of alcohols, results in efficient thioether formation under mild conditions.

Metal-free approaches utilizing organocatalysis have been explored for selective thioether synthesis [8]. Carbonized polymer dots serve as effective photocatalysts for thioether to sulfoxide oxidation using molecular oxygen under blue light irradiation. These systems demonstrate remarkable selectivity for sulfoxide formation while maintaining high efficiency under ambient conditions. The mechanism involves generation of singlet oxygen and superoxide anions as the primary reactive species.

Enzymatic approaches for thioether bond formation have been investigated using laccase-catalyzed oxidation systems [9]. Myceliophthora thermophila laccase catalyzes the oxidation of catechol to ortho-quinone, facilitating subsequent 1,4-thia-Michael addition reactions. This biocatalytic strategy offers environmental benefits and operates under mild aqueous conditions, making it attractive for sustainable synthesis applications.

Transition metal catalysis has been extensively developed for thioether formation reactions [7] [10]. Palladium-catalyzed cross-coupling reactions between aryl halides and thiols provide efficient access to aryl alkyl thioethers. The catalytic cycle involves oxidative addition of aryl halides to palladium(0), followed by halide/thiolate ligand exchange and reductive elimination to form the desired C-S bond. Copper-catalyzed systems offer cost advantages while maintaining high efficiency for thioether synthesis.

Benzimidazolin-2-ylidene palladium complexes featuring thioether moieties have been developed as catalysts for various organic transformations [11]. These systems exhibit hemilabile metal-sulfur bonding that provides unique reactivity profiles. The thioether moiety can be readily displaced by pyridine or other nitrogen-containing ligands, enabling catalyst regeneration and turnover.

Recent innovations in continuous-flow synthesis have enabled multi-step transformations for pharmaceutical compounds including albendazole [12]. These systems allow for sequential bond-forming reactions to occur in a single continuous process, resembling nature's polyketide synthases. The technology offers advantages in terms of reaction scale-up, improved heat and mass transfer, and enhanced safety profiles for exothermic reactions.

Heterogeneous catalysis approaches using supported metal systems have been developed for large-scale thioether synthesis [13]. Iron-containing magnesium oxide catalysts enable benzimidazole formation through cyclization-oxidation processes at room temperature. These systems offer advantages including catalyst recyclability, simplified product purification, and elimination of homogeneous metal contamination.

Process Optimization for Industrial-Scale Production

Industrial-scale production of albendazole requires comprehensive optimization of reaction parameters to achieve maximum efficiency, yield, and cost-effectiveness while maintaining product quality standards [14] [15]. Process optimization strategies encompass multiple dimensions including reaction kinetics, thermodynamics, mass transfer, heat transfer, and equipment design considerations.

Temperature control represents one of the most critical parameters affecting albendazole synthesis yields and selectivity [14] [16]. Optimal reaction temperatures for the cyclization step typically range from 80-85°C, as higher temperatures can lead to decomposition of intermediate compounds and formation of unwanted byproducts [1]. Heat transfer considerations become particularly important at industrial scale, where maintaining uniform temperature distribution throughout large reaction vessels requires sophisticated temperature control systems and appropriate agitation strategies.

Agitation and mixing parameters significantly influence reaction outcomes through their effects on mass transfer and reaction kinetics [14] [17]. Optimal stirring speeds for albendazole synthesis typically range from 500-1000 rpm, depending on vessel geometry and scale. Insufficient agitation can result in concentration gradients and incomplete conversion, while excessive agitation can introduce unwanted side reactions or mechanical degradation of sensitive intermediates. The type of impeller design and placement within the reactor vessel affects mixing efficiency and power consumption.

Concentration optimization involves balancing reaction kinetics with economic considerations and equipment limitations [17] [18]. Optimal substrate concentrations typically range from 0.05-0.1 M for albendazole synthesis, as higher concentrations can lead to mass transfer limitations and increased formation of oligomeric byproducts. Lower concentrations may improve selectivity but reduce volumetric productivity and increase solvent costs.

pH control during synthesis reactions is critical for maintaining optimal reaction conditions and preventing degradation of acid-sensitive intermediates [19] [20]. The optimal pH range for cyclization reactions typically falls between 4.0-4.5, as more acidic conditions can protonate the diamine substrate and reduce nucleophilicity, while higher pH values may lead to competing side reactions. Buffer systems are often employed to maintain stable pH throughout the reaction course.

Catalyst loading optimization balances reaction efficiency with economic considerations [13] [21]. Typical catalyst loadings range from 5-10 mol% for heterogeneous systems, while homogeneous catalysts may require different optimization strategies. Higher catalyst loadings generally improve reaction rates but increase costs and may complicate product purification procedures.

Solvent selection and optimization affect reaction kinetics, product solubility, and downstream processing requirements [22] [20]. Traditional synthesis employs multiple solvents across different steps, but process intensification strategies seek to minimize solvent usage and enable solvent recycling. Green chemistry approaches favor environmentally benign solvents such as ethanol and water over more hazardous organic solvents.

Reaction time optimization involves balancing conversion efficiency with productivity considerations [14] [17]. While longer reaction times may improve conversion, they reduce throughput and increase energy costs. Kinetic modeling enables prediction of optimal reaction times based on desired conversion levels and economic constraints.

Quality control and analytical monitoring systems are essential for maintaining product specifications during large-scale production [19] [23]. High-performance liquid chromatography methods enable real-time monitoring of reaction progress and product purity. Analytical method validation ensures reliability and reproducibility of quality measurements.

Crystallization and purification optimization affects final product quality and yield recovery [24] [25]. Parameters including cooling rates, seeding strategies, and solvent selection influence crystal morphology, purity, and filtration characteristics. Optimization of these parameters can significantly improve overall process efficiency and product quality.

Process safety considerations become increasingly important at industrial scale due to larger quantities of reactants and potential consequences of accidents [14]. Thermal stability analysis, hazard assessment, and emergency response procedures are essential components of industrial-scale process design.

Environmental impact minimization strategies include solvent recovery and recycling, waste treatment optimization, and energy efficiency improvements [3]. Advanced process designs incorporate waste heat recovery, solvent distillation systems, and water treatment facilities to minimize environmental footprint.

Scale-up considerations involve maintaining equivalent mixing, heat transfer, and mass transfer characteristics as reaction volumes increase [14] [15]. Dimensional analysis and process modeling enable prediction of optimal operating conditions for larger-scale equipment. Pilot plant studies provide essential validation data for full-scale implementation.

Continuous processing technologies offer advantages for large-scale albendazole production including improved heat and mass transfer, enhanced safety profiles, and reduced equipment footprint [12]. Flow chemistry approaches enable precise control of reaction conditions and facilitate process intensification strategies.

Economic optimization involves minimizing total production costs while maintaining product quality specifications [15]. Cost factors include raw materials, solvents, catalysts, energy consumption, labor, equipment depreciation, and waste treatment. Process optimization seeks to identify operating conditions that minimize total costs while satisfying quality and regulatory requirements.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.07 (LogP)

log Kow = 1.27

2.7

Appearance

Melting Point

208-210 °C

Mol wt: 281.34. Active metabolite of albendazole. MP: 226-228 °C (decomposes) /Sulfoxide/

209 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 142 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 136 of 142 companies with hazard statement code(s):;

H315 (21.32%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (21.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (21.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (69.12%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (30.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (28.68%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Albendazole is a benzimidazole carbamate, used for the treatment of gastrointestinal infestations with roundworms, lungworms and tapeworms and adult flukes of Fasciola hepatica.

Certain microsporidial species that cause intestinal infections in people with AIDS respond partially (Enterocytozoon bieneusi) or completely (Encephalitozoon intestintalis and related Encephalitozoon species) to albendazole; albendazole's sulfoxide metabolite appears to be especially effective against these parasites in vitro.

MEDICATION: ...Used against nematode infections: Ascaris, Necator, Ancylostoma, Trichuris, Enterobius, and systemic nematodes such as Trichinella spiralis, Gnathostoma spinigerum, and larval Angiostrongylus cantonensis. In addition it is used against the larval stages of the cestodes Echinococcus granulosus and E. multilocularis and for treatment of neurocysticercosis caused by Taenia solium.

For more Therapeutic Uses (Complete) data for ALBENDAZOLE (21 total), please visit the HSDB record page.

Pharmacology

Albendazole is a broad-spectrum, synthetic benzimidazole-derivative anthelmintic. Albendazole interferes with the reproduction and survival of helminths by inhibiting the formation of microtubules from tubulin. This leads to an impaired uptake of glucose, a depletion of glycogen stores, and results in the worm's death. Albendazole is used in the treatment of dog and pork tapeworm-causing diseases, including hydatid disease and neurocysticercosis. Albendazole may also be used to treat a variety of other roundworm infections. (NCI05)

MeSH Pharmacological Classification

ATC Code

P02 - Anthelmintics

P02C - Antinematodal agents

P02CA - Benzimidazole derivatives

P02CA03 - Albendazole

Mechanism of Action

Benzimidazoles produce many biochemical changes in susceptible nematodes, eg, inhibition of mitochondrial fumarate reductase, reduced glucose transport, and uncoupling of oxidative phosphorylation ... /but/ the primary action ... /should be/ to inhibit microtubule polymerization by binding to beta-tubulin. The selective toxicity of these agents derives from the fact that specific, high-affinity binding to parasite beta-tubulin occurs at much lower concn than does binding to the mammalian protein ... Benzimidazole-resistant Haemonchus contortus display reduced high-affinity drug binding to beta-tubulin and alterations in beta-tubulin isotype gene expression that correlate with drug resistance ... Two identified mechanisms of drug resistance in nematodes involve both a progressive loss of "susceptible" beta-tubulin gene isotypes together with emergence of a "resistant" isotype with a conserved point mutation that encodes a tyrosine instead of phenylalanine at position 200 of beta-tubulin. While this mutation may not be required for benzimidazole resistance in all parasites, eg, Giardia lamblia, benzimidazole resistance in parasitic nematodes is unlikely to be overcome by novel benzimidazole analogs, because tyrosine also is present at position 200 of human beta-tubulin. /Benzimidazoles/

Although the exact mechanism of action of albendazole has not been fully elucidated, the principal anthelmintic effect of benzimidazoles, including albendazole, appears to be the specific, high-affinity binding of the drug to free beta-tubulin in parasite cells, resulting in selective inhibition of parasite microtubule polymerization, and inhibition of microtubule-dependent uptake of glucose. Benzimidazole drugs bind to the beta-tubulin of parasites at much lower concentrations than to mammalian beta-tubulin protein; the drugs do not inhibit glucose uptake in mammals, and do not appear to have any effect on blood glucose concentrations in humans

The mode of action of albendazole is by binding strongly with the tubulin in the cells of nematodes. The intestinal cells of the nematode are particularly affected, resulting in a loss of absorptive function which causes the nematodes to starve to death.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Albendazole is rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Urinary excretion of albendazole sulfoxide is a minor elimination pathway with less than 1% of the dose recovered in the urine. Biliary elimination presumably accounts for a portion of the elimination as evidenced by biliary concentrations of albendazole sulfoxide similar to those achieved in plasma.

Albendazole is variably and erractically absorbed after oral admin; absorption is enhanced by the presence of fatty foods and possibly by bile salts as well. After a 400-mg oral dose, albendazole cannot be detected in plasma, because the drug is rapidly metabolized in the liver and possibly in the intestine as well, to albendazole sulfoxide, which has potent anthelmintic activity. Both the (+) and (-) enantiomers of albendazole sulfoxide are formed, but in human beings the (+) enantiomer reaches much higher peak concn in plasma and is cleared much more slowly than the (-) form. Total sulfoxide attains peak plasma concn of about 300 ng/mL, but with wide interindividual variation. Albendazole sulfoxide is about 70% bound to plasma proteins ... It is well distributed into various tissues, including hydatid cysts, where it reaches a concn of about one-fifth that in plasma ... Both sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite of albendazole, which is pharmacologically inactive; this reaction favors the (-) sulfoxide and probably becomes rate limiting in determining the clearance ... Albendazole metabolites are excreted mainly in the urine.

Oral bioavailability of albendazole appears to be increased when the drug is administered with a fatty meal; when the drug is administered with meals containing about 40 g of fat, plasma concentrations of albendazole sulfoxide are up to 5 times higher than those observed when the drug is administered to fasting patients

Sheep bearing permanent ruminal and abomasal cannulae were given a single oral dose of 10 mg/kg bw albendazole as a 2.5% formulation. Albendazole was absorbed unchanged from the rumen. Once in the body it was rapidly degraded, and sulfone metabolites were detected in plasma, the former achieving the greater level. All 3 compounds were present in the abomasum. Presumably albendazole was passed through the stomachs while the metabolites were secreted or diffused into this organ. Non-detectable levels of all 3 compounds were reached in plasma and rumen at 96 hr and in abomasum at 120 hr.

The parent compound was virtually undetectable in the plasma of Sprague Dawley males and females given a single gavage dose of 10.6 mg/kg bw albendazole in an aqueous suspension. Rapid metabolism let to the appearance of the sulfoxide and subsequently the sulfone derivatives in plasma. Both metabolites decreased to very low levels at 18 hr. Daily dosing at 10.6 mg/kg bw in males for a period of 10 days resulted in lower plasma levels of sulfoxide and higher levels of the sulfone. Albendazole induces certain hepatic drug-metabolising enzymes, which may be responsible for enhancing the degradation of sulfoxide to sulfone following repeated administration.

For more Absorption, Distribution and Excretion (Complete) data for ALBENDAZOLE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Albendazole is converted first to a sulfoxide and then to a sulfone. All of these reactions are catalyzed by flavin monooxygenases (FMO) and/or cytochrome P450. Both enzymes are efficient catalysts of S-oxygenation ...

Albendazole is metabolized in the liver to an active metabolite, albendazole sulfoxide, which accounts for detectable plasma concentrations of the drug; systemic anthelmintic activity of the drug has been attributed to this metabolite.

Albendazole ... is rapidly metabolized in the liver and possibly in the intestine as well, to albendazole sulfoxide, which has potent anthelmintic activity. Both the (+) and (-) enantiomers of albendazole sulfoxide are formed, but in human beings the (+) enantiomer reaches much higher peak concn in plasma and is cleared much more slowly than the (-) form. Total sulfoxide attains peak plasma concn of about 300 ng/mL, but with wide interindividual variation. Albendazole sulfoxide is about 70% bound to plasma proteins and has a highly variable plasma half-life ranging from about 4 to 15 hr. It is well distributed into various tissues, including hydatid cysts, where it reaches a concn of about one-fifth that in plasma. This probably explains why albendazole is more effective than mebendazole for treating hydatid cyst disease. Formation of albendazole sulfoxide is catalyzed by both microsomal flavin monooxygenase and isoforms of cytochrome P450 in the liver and possibly also in the intestine. Hepatic flavin monooxygenase activity appears associated with (+) albendazole sulfoxide formation, whereas cytochromes P450 preferentially produce the (-) sulfoxide metabolite. Both sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite of albendazole, which is pharmacologically inactive; this reaction favors the (-) sulfoxide and probably becomes rate limiting in determining the clearance and plasma half-life of the bioactive (+) sulfoxide metabolite. Induction of enzymes involved in sulfone formation from the (+) sulfoxide could account for some of the wide variation noted in plasma half-lives of albendazole sulfoxide. Indeed, in animal models, benzimidazoles can induce their own metabolism. Albendazole metabolites are excreted mainly in the urine.

Sheep bearing permanent ruminal and abomasal cannulae were given a single oral dose of 10 mg/kg bw albendazole as a 2.5% formulation. Albendazole was absorbed unchanged from the rumen. Once in the body it was rapidly degraded, and sulfone metabolites were detected in plasma, the former achieving the greater level. All 3 compounds were present in the abomasum. Presumably albendazole was passed through the stomachs while the metabolites were secreted or diffused into this organ. Non-detectable levels of all 3 compounds were reached in plasma and rumen at 96 hr and in abomasum at 120 hr.

For more Metabolism/Metabolites (Complete) data for ALBENDAZOLE (12 total), please visit the HSDB record page.

Albendazole has known human metabolites that include Albendazole oxide.

Hepatic. Rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Route of Elimination: Albendazole is rapidly converted in the liver to the primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites that have been identified in human urine. Urinary excretion of albendazole sulfoxide is a minor elimination pathway with less than 1% of the dose recovered in the urine. Biliary elimination presumably accounts for a portion of the elimination as evidenced by biliary concentrations of albendazole sulfoxide similar to those achieved in plasma. Half Life: Terminal elimination half-life ranges from 8 to 12 hours (single dose, 400mg).

Wikipedia

Triethylamine

Drug Warnings

Because albendazole has been associated with mild to moderate increases of hepatic enzymes in about 16% of patients receiving the drug in clinical trials, and may cause hepatotoxicity, liver function tests should be performed prior to each course of albendazole therapy and at least every 2 weeks during treatment with the drug. If clinically important increases in liver function test results occur, albendazole should be discontinued. The drug can be reinstituted when liver enzymes return to pretreatment levels, but laboratory tests should be performed frequently during repeat therapy.

Albendazole may cause harm to the fetus and should be used during pregnancy only if the benefits justify the risk to the fetus and only in clinical circumstances where no alternative management is appropriate. Women of childbearing age should begin treatment only after a negative pregnancy test, and should be cautioned against becoming pregnant while receiving albendazole or within 1 month of completing treatment with the drug.

Teratogenic in animals (rats and rabbits) and is not recommended in pregnancy or in infants younger than 2 years.

For more Drug Warnings (Complete) data for ALBENDAZOLE (9 total), please visit the HSDB record page.

Biological Half Life

Albendazole ... is rapidly metabolized ... to albendazole sulfoxide, which ... has a highly variable plasma half-life ranging from about 4 to 15 hr ... Both /(+) and (-)/ sulfoxide derivatives are oxidized further to the nonchiral sulfone metabolite ... This reaction favors the (-) sulfoxide and probably becomes rate limiting in determining ... plasma half-life of the bioactive (+) sulfoxide metabolite. Induction of enzymes involved in sulfone formation from the (+) sulfoxide could account for some of the wide variation noted in plasma half-lives of albendazole sulfoxide.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Pharmaceuticals -> Anthelmintics

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: albendazole; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards

Analyte: albendazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; addition of oracet blue B indicator; titration with perchloric acid to a violet-colored endpoint

Analyte: albendazole; matrix: pharmaceutical preparation (oral suspension); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for ALBENDAZOLE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: albendazole; matrix: blood (plasma), body fluid (abomasal, duodenal, rumen); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm; limit of detection: 20 ng/mL

Analyte: albendazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm

Analyte: albendazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm

For more Clinical Laboratory Methods (Complete) data for ALBENDAZOLE (11 total), please visit the HSDB record page.

Interactions

... Plasma levels of /albendazole's/ sulfoxide metabolites can be increased by coadministration of glucocorticoids and possibly praziquantel.

Dates

2. Francesconi F, Lupi O. Myiasis. Clin Microbiol Rev. 2012 Jan;25(1):79-105. doi: 10.1128/CMR.00010-11. PMID: 22232372; PMCID: PMC3255963.

3. Wu Z, Lee D, Joo J, Shin JH, Kang W, Oh S, Lee DY, Lee SJ, Yea SS, Lee HS, Lee T, Liu KH. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems. Antimicrob Agents Chemother. 2013 Nov;57(11):5448-56. doi: 10.1128/AAC.00843-13. Epub 2013 Aug 19. PMID: 23959307; PMCID: PMC3811268.

4. Schipper HG, Koopmans RP, Nagy J, Butter JJ, Kager PA, Van Boxtel CJ. Effect of dose increase or cimetidine co-administration on albendazole bioavailability. Am J Trop Med Hyg. 2000 Nov-Dec;63(5-6):270-3. PMID: 11421376.

5. Wen H, Zhang HW, Muhmut M, Zou PF, New RR, Craig PS. Initial observation on albendazole in combination with cimetidine for the treatment of human cystic echinococcosis. Ann Trop Med Parasitol. 1994 Feb;88(1):49-52. doi: 10.1080/00034983.1994.11812834. PMID: 8192515.